
(2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate
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Overview
Description
(2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique stereochemistry and potential applications in various scientific domains. The presence of both a pyrrolidine ring and a phenyl group contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in asymmetric synthesis. For example, the enantioselective synthesis of similar compounds has been achieved through a six-step process starting from Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction and subsequent diastereoselective 1,4-addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: A biologically significant amino acid with similar stereochemistry.
Sulfonimidates: Organosulfur compounds with diverse applications in organic synthesis.
Uniqueness
(2S,3R)-Methyl 1-methyl-3-phenylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl (2S,3R)-1-methyl-3-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-14-9-8-11(12(14)13(15)16-2)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
SFDDNWOKNXAAAC-NEPJUHHUSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C(=O)OC)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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